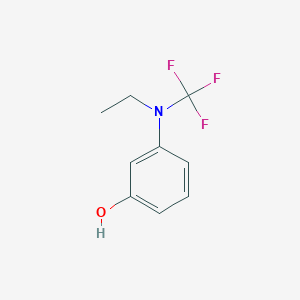![molecular formula C13H23NO4 B11732711 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure beinhaltet typischerweise den Schutz einer Aminogruppe mit einer Boc-Gruppe. Eine gängige Methode ist die Reaktion des Amins mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid oder 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril . Die Reaktionsbedingungen beinhalten oft eine milde Erwärmung, um einen vollständigen Schutz des Amins sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Boc-geschützten Aminosäuren, einschließlich 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure, folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseanlagen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Entschützung: Abspaltung der Boc-Gruppe unter Verwendung starker Säuren wie Trifluoressigsäure oder Salzsäure in Methanol.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, wodurch neue Amid- oder Peptidbindungen gebildet werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese im Vergleich zur Entschützung und Substitution weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen
Entschützung: Trifluoressigsäure in Dichlormethan oder Salzsäure in Methanol.
Substitution: Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig in der Peptidsynthese verwendet.
Hauptprodukte, die gebildet werden
Entschützung: Das Hauptprodukt ist das freie Amin, das weiter zu verschiedenen Derivaten umgesetzt werden kann.
Substitution: Bildung von Amiden oder Peptiden, abhängig von den verwendeten Reaktanten.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Peptide verwendet.
Biologie: Wird zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinmodifikationen eingesetzt.
Medizin: Wird auf sein Potenzial in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Prodrugs und Peptid-basierten Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, einschließlich Polymeren und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure beinhaltet hauptsächlich den Schutz und die Entschützung der Aminogruppe. Die Boc-Gruppe stabilisiert das Amin und verhindert, dass es während der Synthese mit anderen funktionellen Gruppen reagiert. Nach der Entschützung kann das freie Amin an verschiedenen biochemischen Reaktionen teilnehmen, einschließlich Enzymkatalyse und Proteinbindung .
Wirkmechanismus
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme catalysis and protein binding .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)essigsäure
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)essigsäure
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropan-1-carboxylat
Einzigartigkeit
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)essigsäure ist aufgrund ihres Cyclohexylrings einzigartig, der ihr unterschiedliche sterische und elektronische Eigenschaften verleiht. Dies macht sie besonders nützlich bei der Synthese von cyclischen Peptiden und anderen konformationsfixierten Molekülen und bietet Vorteile in Bezug auf Stabilität und Bioaktivität im Vergleich zu linearen Analoga.
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
LDTVIHUFYGJESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11732676.png)
![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
